molecular formula C20H17ClN4O2S B2614878 7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 359694-28-3

7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2614878
CAS No.: 359694-28-3
M. Wt: 412.89
InChI Key: YQNWDIOTATYGQR-UHFFFAOYSA-N
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Description

7-(4-Chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione is a synthetically modified purine derivative designed for pharmaceutical and biological research applications. This compound belongs to the xanthine scaffold family, which serves as a privileged structure in medicinal chemistry due to its presence in essential biomolecules like ATP, RNA, and coenzymes . The molecular structure incorporates strategic substitutions at the 7, 8, and N-3 positions, featuring a 4-chlorobenzyl group at N-7, a phenylthio ether at C-8, and methyl groups at N-1 and N-3, which are common modifications employed to optimize biological activity and physicochemical properties . Purine derivatives demonstrate significant potential as anticancer agents, with structure-activity relationship (SAR) studies indicating that substitutions like the phenylthio group at the C-8 position can enhance cytotoxic activity against various cancer cell lines . Similar compounds in this class have shown promising activity against Huh7, HCT116, and MCF7 cancer cells, with research suggesting they may function through kinase inhibition or by modulating ion channel activity . The crystalline packing of analogous purine-dione derivatives is typically stabilized by intramolecular and intermolecular C-H...O hydrogen bonds, along with various π-interactions . This compound is offered exclusively for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in controlled laboratory environments.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-23-17-16(18(26)24(2)20(23)27)25(12-13-8-10-14(21)11-9-13)19(22-17)28-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNWDIOTATYGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between appropriate amines and formamide derivatives.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl bromide.

    Dimethylation: The dimethyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Phenylthio Group: The phenylthio group is attached via a thiolation reaction using phenylthiol and a suitable activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorobenzyl group.

Scientific Research Applications

The biological activities of this compound are primarily linked to its potential therapeutic effects:

  • Antimalarial Activity : Preliminary studies suggest that this compound may exhibit activity against Plasmodium falciparum, the malaria-causing parasite. It is believed to inhibit the growth of the parasite through mechanisms similar to those of other piperidine derivatives.
  • Psychotropic Effects : Research indicates that the compound may reduce anxiety-like behavior in rodent models. This effect suggests a possible mechanism involving modulation of serotonin receptors.
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. It appears to interfere with the PI3K/Akt signaling pathway, leading to increased apoptosis in treated cells.

Psychotropic Activity

A study assessing the psychotropic effects of 7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione found that it significantly reduced anxiety-like behaviors in animal models. The results indicated that specific dosages could modulate neurotransmitter systems effectively.

Anticancer Research

In vitro experiments demonstrated that the compound inhibited the proliferation of specific cancer cell lines by targeting the PI3K/Akt pathway. This inhibition was associated with increased apoptosis rates in treated cells, suggesting its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies revealed favorable absorption characteristics and bioavailability in preclinical models. These properties make it a promising candidate for further therapeutic development.

Summary Table of Biological Activities

Activity Mechanism Findings
AntimalarialInhibition of Plasmodium falciparum growthPotential activity against malaria-causing parasites
PsychotropicModulation of serotonin receptorsReduced anxiety-like behavior in rodent models
AnticancerInterference with PI3K/Akt signaling pathwayIncreased apoptosis in cancer cell lines
PharmacokineticsFavorable absorption and bioavailabilityPromising candidate for therapeutic applications

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in cellular processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 8 Substituent Variations

The substituent at position 8 significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Position 8 Substituent Key Findings Reference
8-(Ethylthio)-3-methyl analog -S(CH₂CH₃) Reduced steric bulk compared to phenylthio; lower molecular weight (350.82 g/mol). Demonstrated moderate analgesic activity in caffeine-derived analogs.
8-(Methylsulfonyl)-7-ethyl analog -SO₂CH₃ Sulfonyl groups enhance polarity and metabolic stability. Compound 34 (C₁₀H₁₄N₄O₄S) showed potent necroptosis inhibition (73% yield, HRMS confirmed).
8-(Trifluoromethyl)-1,3,7-trimethyl -CF₃ Electron-withdrawing CF₃ group alters electronic density. NMR data (δ 3.93 ppm for N-CH₃) confirmed structural integrity.
8-(4-Methylpiperazinylmethyl) derivative -CH₂-(4-methylpiperazine) Bulky substituent improves solubility; CID 978636 (C₂₀H₂₅ClN₆O₂) targets HSP90 inhibition.

Position 7 Modifications

The 4-chlorobenzyl group at position 7 is critical for target affinity. Analogous modifications include:

Compound Name Position 7 Substituent Key Findings Reference
7-(2-Chlorobenzyl)-8-(3-hydroxypropyl) 2-chlorobenzyl Altered spatial orientation reduces binding to adenosine receptors (CID 3153005, C₁₆H₁₈ClN₅O₃).
7-(4-Fluorobenzyl)-8-(2-hydroxyethyl) 4-fluorobenzyl Fluorine's electronegativity enhances metabolic stability; IR peaks at 1697 cm⁻¹ (C=O).
7-(4-Methylbenzyl)-1,3,7-trimethyl 4-methylbenzyl Increased lipophilicity (logP ~2.5) but reduced target selectivity (73f, m.p. 195–197°C).

Key Insight : The 4-chlorobenzyl group optimizes halogen bonding and hydrophobic interactions, outperforming fluorinated or methylated analogs in receptor affinity .

Biological Activity

The compound 7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H27ClN6O3
  • Molecular Weight : 446.93 g/mol
  • CAS Number : Not widely available in literature, but related derivatives have been studied.

Antitumor Activity

Several studies have indicated that purine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines.

A notable study demonstrated that a structurally similar compound inhibited cell growth in human leukemia cells by inducing apoptosis through the activation of caspase pathways . These results suggest that the compound may have similar mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many purine derivatives act as inhibitors of enzymes involved in nucleotide metabolism. This inhibition can lead to decreased DNA and RNA synthesis in rapidly dividing cells.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with Signal Transduction Pathways : Some purine derivatives modulate signaling pathways that are crucial for cell survival and proliferation.

Case Study 1: Antitumor Effects

In a study evaluating the effects of various purine derivatives on cancer cell lines, it was found that those with a similar structure to this compound exhibited significant cytotoxicity against breast and prostate cancer cells. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Antiviral Activity

Another study investigated the antiviral effects of a related purine compound against influenza virus. The results indicated that the compound inhibited viral replication by disrupting the viral RNA synthesis process . While direct studies on the target compound are scarce, these findings suggest potential antiviral applications.

Summary Table of Biological Activities

Biological ActivityRelated CompoundsMechanism
AntitumorVarious purinesApoptosis induction
AntiviralSimilar derivativesInhibition of RNA synthesis

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